molecular formula C62H76Cl2F2N14O11S2 B14904412 Gxh-II-052

Gxh-II-052

Cat. No.: B14904412
M. Wt: 1366.4 g/mol
InChI Key: QKJZSKDMERAPEK-UHFFFAOYSA-N
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Preparation Methods

The synthetic routes and reaction conditions for GXH-II-052 are not explicitly detailed in the available literature. it is known that the compound is synthesized through a series of chemical reactions involving the formation of bivalent inhibitors targeting the bromodomain and extraterminal domain (BET) proteins . Industrial production methods would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

GXH-II-052 undergoes various chemical reactions, including:

Scientific Research Applications

GXH-II-052 has a wide range of scientific research applications, including:

Properties

Molecular Formula

C62H76Cl2F2N14O11S2

Molecular Weight

1366.4 g/mol

IUPAC Name

4-[[4-[3-(tert-butylsulfonylamino)-4-chloroanilino]-5-methylpyrimidin-2-yl]amino]-N-[1-[2-[2-[2-[2-[4-[[4-[[4-[3-(tert-butylsulfonylamino)-4-chloroanilino]-5-methylpyrimidin-2-yl]amino]-2-fluorobenzoyl]amino]piperidin-1-yl]-2-oxoethoxy]ethoxy]ethoxy]acetyl]piperidin-4-yl]-2-fluorobenzamide

InChI

InChI=1S/C62H76Cl2F2N14O11S2/c1-37-33-67-59(75-55(37)69-43-11-15-47(63)51(31-43)77-92(85,86)61(3,4)5)73-41-9-13-45(49(65)29-41)57(83)71-39-17-21-79(22-18-39)53(81)35-90-27-25-89-26-28-91-36-54(82)80-23-19-40(20-24-80)72-58(84)46-14-10-42(30-50(46)66)74-60-68-34-38(2)56(76-60)70-44-12-16-48(64)52(32-44)78-93(87,88)62(6,7)8/h9-16,29-34,39-40,77-78H,17-28,35-36H2,1-8H3,(H,71,83)(H,72,84)(H2,67,69,73,75)(H2,68,70,74,76)

InChI Key

QKJZSKDMERAPEK-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1NC2=CC(=C(C=C2)Cl)NS(=O)(=O)C(C)(C)C)NC3=CC(=C(C=C3)C(=O)NC4CCN(CC4)C(=O)COCCOCCOCC(=O)N5CCC(CC5)NC(=O)C6=C(C=C(C=C6)NC7=NC=C(C(=N7)NC8=CC(=C(C=C8)Cl)NS(=O)(=O)C(C)(C)C)C)F)F

Origin of Product

United States

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